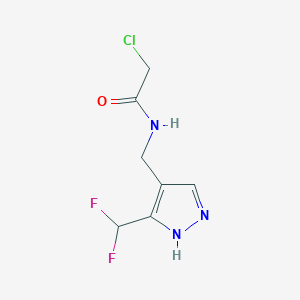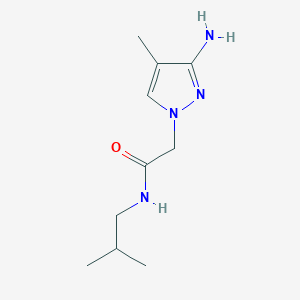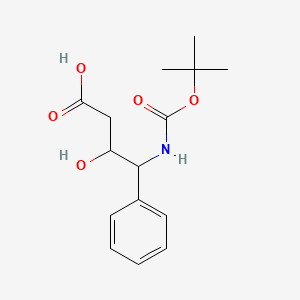![molecular formula C12H14BrN3O2S B13539940 3-((5-Bromo-1H-benzo[d][1,2,3]triazol-1-yl)methyl)tetrahydro-2H-thiopyran 1,1-dioxide](/img/structure/B13539940.png)
3-((5-Bromo-1H-benzo[d][1,2,3]triazol-1-yl)methyl)tetrahydro-2H-thiopyran 1,1-dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(5-bromo-1H-1,2,3-benzotriazol-1-yl)methyl]-1lambda6-thiane-1,1-dione is a complex organic compound that features a benzotriazole moiety substituted with a bromine atom and linked to a thiane-1,1-dione structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(5-bromo-1H-1,2,3-benzotriazol-1-yl)methyl]-1lambda6-thiane-1,1-dione typically involves multiple steps:
Formation of 5-bromo-1H-1,2,3-benzotriazole: This can be achieved by brominating 1H-1,2,3-benzotriazole using bromine in an appropriate solvent.
Attachment of the benzotriazole moiety: The 5-bromo-1H-1,2,3-benzotriazole is then reacted with a suitable thiane-1,1-dione precursor under conditions that facilitate the formation of the desired linkage.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
3-[(5-bromo-1H-1,2,3-benzotriazol-1-yl)methyl]-1lambda6-thiane-1,1-dione can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The thiane-1,1-dione moiety can participate in redox reactions.
Cyclization Reactions: The compound can undergo intramolecular cyclization under certain conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzotriazole derivatives, while oxidation and reduction reactions can modify the thiane-1,1-dione moiety.
Aplicaciones Científicas De Investigación
3-[(5-bromo-1H-1,2,3-benzotriazol-1-yl)methyl]-1lambda6-thiane-1,1-dione has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it suitable for use in the development of advanced materials, such as corrosion inhibitors or UV stabilizers.
Biological Research: It can be used to study the interactions between small molecules and biological macromolecules, providing insights into molecular recognition and binding.
Mecanismo De Acción
The mechanism of action of 3-[(5-bromo-1H-1,2,3-benzotriazol-1-yl)methyl]-1lambda6-thiane-1,1-dione involves its interaction with specific molecular targets. The benzotriazole moiety can bind to metal ions or enzymes, while the thiane-1,1-dione structure can participate in redox reactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
5-bromo-1H-1,2,3-benzotriazole: A simpler compound that lacks the thiane-1,1-dione moiety.
1lambda6-thiane-1,1-dione: A compound that lacks the benzotriazole moiety.
Uniqueness
3-[(5-bromo-1H-1,2,3-benzotriazol-1-yl)methyl]-1lambda6-thiane-1,1-dione is unique due to the combination of the benzotriazole and thiane-1,1-dione moieties. This dual functionality allows it to participate in a wider range of chemical reactions and interact with a broader spectrum of molecular targets compared to its simpler counterparts.
Propiedades
Fórmula molecular |
C12H14BrN3O2S |
|---|---|
Peso molecular |
344.23 g/mol |
Nombre IUPAC |
3-[(5-bromobenzotriazol-1-yl)methyl]thiane 1,1-dioxide |
InChI |
InChI=1S/C12H14BrN3O2S/c13-10-3-4-12-11(6-10)14-15-16(12)7-9-2-1-5-19(17,18)8-9/h3-4,6,9H,1-2,5,7-8H2 |
Clave InChI |
BGTXABVJRUGMMR-UHFFFAOYSA-N |
SMILES canónico |
C1CC(CS(=O)(=O)C1)CN2C3=C(C=C(C=C3)Br)N=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


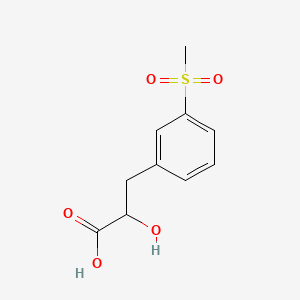
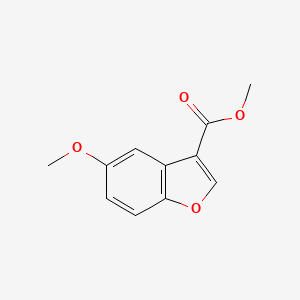
![3-{1-Azabicyclo[1.1.0]butan-3-yl}-1-(diphenylmethyl)azetidin-3-ol](/img/structure/B13539864.png)
![Lithium(1+) 3-(3-{[(tert-butoxy)carbonyl]amino}piperidin-1-yl)propanoate](/img/structure/B13539870.png)
![Furo[3,4-d]-1,3,2-dioxaborole, 2-ethyltetrahydro-, cis-](/img/structure/B13539875.png)
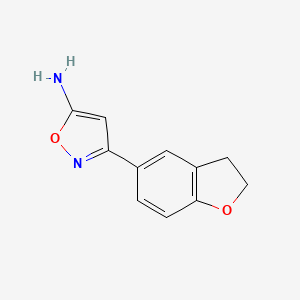
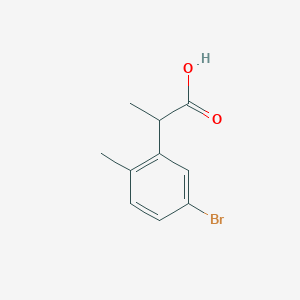
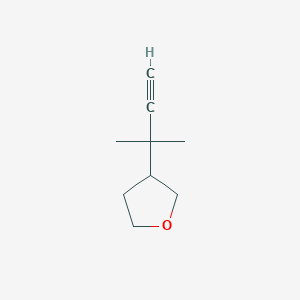
![2-(6-{2-[(Tert-butyldimethylsilyl)oxy]ethyl}-10,13-dioxa-4,6-diazatricyclo[7.4.0.0,3,7]trideca-1(9),2,4,7-tetraen-5-yl)ethan-1-amine](/img/structure/B13539891.png)
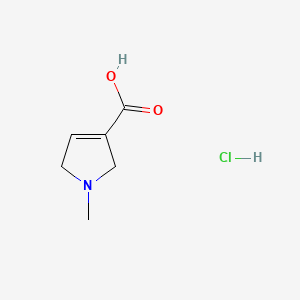
![4-{[(2-Hydroxyphenyl)sulfanyl]methyl}benzoicacid](/img/structure/B13539923.png)
